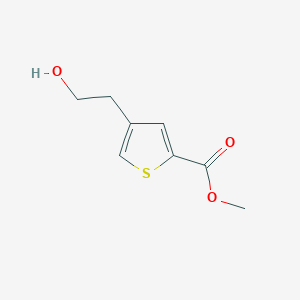

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

CAS No.: 272130-60-6

Cat. No.: VC7412243

Molecular Formula: C8H10O3S

Molecular Weight: 186.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 272130-60-6 |

|---|---|

| Molecular Formula | C8H10O3S |

| Molecular Weight | 186.23 |

| IUPAC Name | methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C8H10O3S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5,9H,2-3H2,1H3 |

| Standard InChI Key | CZULKROWRXVUNJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CS1)CCO |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, reflects its core structure: a thiophene ring substituted at the 2-position with a methyl ester (–COOCH₃) and at the 4-position with a 2-hydroxyethyl group (–CH₂CH₂OH). Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃S | |

| Molecular Weight | 186.23 g/mol | |

| SMILES | COC(=O)C1=CC(CO)=CS1 | |

| InChI | InChI=1S/C8H10O3S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5,9 |

The hydroxyethyl group introduces polarity, enhancing solubility in protic solvents, while the methyl ester contributes to stability and reactivity in esterification or transesterification reactions.

Physicochemical Characteristics

While experimental data on density, melting point, and boiling point remain unreported, analogous thiophene derivatives provide insights. For example, methyl 4-aminothiophene-2-carboxylate (CAS 89499-43-4) exhibits a density of 1.3 g/cm³ and a melting point of 81–82°C . These values suggest that Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate likely shares similar solid-state properties, with modifications due to its hydroxyethyl substituent.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is hypothesized to proceed via alkylation of thiophene-2-carboxylate precursors. A plausible pathway involves:

-

Starting Material: Methyl thiophene-2-carboxylate.

-

Alkylation: Reaction with 2-hydroxyethyl halides (e.g., 2-chloroethanol) in the presence of a base (e.g., K₂CO₃) to introduce the hydroxyethyl group.

-

Purification: Column chromatography or recrystallization to isolate the product.

This method aligns with strategies used for synthesizing structurally related compounds, such as methyl 4-(hydroxymethyl)thiophene-2-carboxylate, which employs similar alkylation protocols .

Challenges in Synthesis

The hydroxyethyl group’s polarity may complicate reaction kinetics, necessitating controlled conditions to avoid side reactions like oxidation or ester hydrolysis. Catalytic methods using palladium or nickel complexes could improve regioselectivity, though such approaches remain unexplored for this specific compound.

Research Findings and Biological Activity

Comparative Analysis

The compound’s bioactivity profile may resemble methyl 3-methoxy-4-(4-nitrophenyl)thiophene-2-carboxylate, which inhibits protein tyrosine phosphatase 1B (PTP1B)—a target in diabetes and cancer therapy . Substituting nitro groups with hydroxyethyl chains could modulate selectivity and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume